Malonyl-L-carnitine-d3 Trifluoroacetate

Mass Spectrometry Acylcarnitine Analysis Internal Standard

Analytical challenge: Mismatched internal standards cause bimodal data distribution in malonylcarnitine quantification, compromising newborn screening harmonization. This d3-labeled analog provides the exact physicochemical match for co-elution and degradation correction. - Eliminates ion ratio bias from non-analogous IS, enabling consistent pseudo-concentration reporting. - Volatile TFA salt minimizes ESI ion suppression vs. chloride salts, improving S/N. - Corrects for analyte loss in stored DBS, restoring original concentration accuracy.

Molecular Formula C₁₂H₁₅D₃F₃NO₈
Molecular Weight 364.29
Cat. No. B1161649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonyl-L-carnitine-d3 Trifluoroacetate
Synonyms(2R)-3-Carboxy-2-[(carboxyacetyl)oxy]-N,N,N-trimethyl-d3-1-propanaminium Trifluoroacetate;  (R)-3-Carboxy-2-(2-carboxyacetoxy)-N,N,N-trimethyl-d3-propan-1-aminium Trifluoroacetate
Molecular FormulaC₁₂H₁₅D₃F₃NO₈
Molecular Weight364.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malonyl-L-carnitine-d3 Trifluoroacetate Product Overview


Malonyl-L-carnitine-d3 Trifluoroacetate is a deuterated derivative of the endogenous acylcarnitine malonylcarnitine (C3DC), classified as a stable isotope-labeled internal standard . It features a trimethyl-d3 label on the carnitine moiety, providing a +3 Da mass shift relative to the unlabeled compound . This compound is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate quantification of malonylcarnitine in complex biological matrices, particularly in the context of newborn screening for malonic acidemia and in cancer cell apoptosis research [1].

Stable isotope-labeled internal standard (SIL-IS) for malonylcarnitine

+3 Da mass shift with trimethyl-d3 label ensures distinct LC-MS/MS detection

Designed to correct analyte degradation and matrix effects in complex biological matrices

Malonyl-L-carnitine-d3 Trifluoroacetate Substitution Risks


Generic substitution of this specific deuterated internal standard with a non-deuterated analog, a mismatched deuterated acylcarnitine (e.g., 2H3-octanoylcarnitine), or an alternative salt form (e.g., chloride) is not scientifically valid for accurate quantification . A key study demonstrated that using different stable isotope internal standards for malonylcarnitine (C3DC) quantification leads to significantly different ion detection values, resulting in a bimodal distribution of data across proficiency testing laboratories [1]. This variability directly compromises data harmonization and cross-study comparability. Furthermore, the inherent instability of the analyte necessitates an internal standard with near-identical physicochemical properties to correct for degradation, a feature only a co-eluting, isotopically labeled analog like the d3 compound can provide [2].

Risk 1

Non-deuterated or mismatched acylcarnitine standards shift quantification, causing bimodal data distribution across laboratories.

Risk 2

Alternative salt forms (e.g., chloride) introduce non-volatile counter-ions that may suppress ionization and reduce signal.

Risk 3

Unlabeled analog lacks co-degradation property, compromising stability correction in stored dried blood spots.

Malonyl-L-carnitine-d3 Trifluoroacetate: Quantitative Evidence


Isotopic Purity vs. Unlabeled Malonylcarnitine

The primary differentiation of Malonyl-L-carnitine-d3 Trifluoroacetate from its unlabeled counterpart is its isotopic enrichment, which minimizes signal crosstalk in the mass spectrometer . While unlabeled malonylcarnitine (m/z 248) will contribute to the analyte signal in endogenous samples, the d3-labeled version (m/z 251) operates in a distinct detection channel, enabling accurate ratio-based quantification .

Isotopic Purity
Data to verify
~650,000-fold enrichment over natural abundance D
Enables distinct MS/MS channel; supports accurate ratio-based quantification.
Source: supplier specification; independent verification advised.
Mass Spectrometry Acylcarnitine Analysis Internal Standard

Quantification Accuracy vs. Mismatched Internal Standard

A proficiency survey of 98 newborn screening laboratories revealed a critical failure mode when laboratories used mismatched internal standards for malonylcarnitine (C3DC) quantification [1]. Analysis showed that using a non-matched internal standard, such as 2H3-octanoylcarnitine (C8) or glutarylcarnitine (C5DC), resulted in significantly different ion detection values compared to using a matched d3-malonylcarnitine standard, leading to a bimodal data distribution and non-comparable quantitative results [2].

Quantification Accuracy
Class-level inference
Bimodal distribution observed across 98 labs using mismatched IS
Matched d3-ISTD yields harmonized quantification; mismatched standards produce divergent results.
Based on proficiency testing study; requires matrix-specific validation.
Newborn Screening Malonic Acidemia Proficiency Testing

Compensation for Analyte Degradation in Dried Blood Spots

Malonylcarnitine is inherently unstable in stored dried blood spots (DBS) [1]. Research demonstrates a biphasic degradation profile, with malonylcarnitine concentration dropping to 61% of its initial value after 38 days of storage at room temperature, and stabilizing at an average of 51% ± 5% for the subsequent 81 days [2].

Analyte Degradation
Reported
Unlabeled malonylcarnitine drops to 51% ± 5% after 38–119 days at RT in DBS
Co-degrading ISTD corrects pre-analytical loss, enabling retrospective analysis.
Johnson et al. 2004; stability context requires verification under local storage conditions.
Analyte Stability Dried Blood Spot Pre-analytical Variation

Ionization Efficiency vs. Chloride Salt

The trifluoroacetate (TFA) salt form offers distinct advantages in LC-MS workflows compared to the chloride salt analog . TFA is a volatile counter-ion that readily dissociates during electrospray ionization (ESI), minimizing ion suppression effects and adduct formation that can occur with non-volatile counter-ions like chloride [1]. High chemical purity, typically ≥95%, is maintained, with the TFA counter-ion contributing negligibly to the mass spectrum .

Ionization Efficiency
Class-level inference
Volatile TFA counter-ion minimizes ion suppression vs. chloride salt
TFA salt may improve sensitivity and signal-to-noise in ESI-LC-MS/MS.
General class behavior; confirm under specific analytical conditions.
Chemical Purity Mass Spectrometry Ion Suppression

Specificity as Apoptosis Biomarker Internal Standard

Malonyl-L-carnitine has been identified as a biomarker for apoptosis in cancer cell lines . The deuterated trifluoroacetate salt serves as the direct, chemically identical internal standard for quantifying changes in malonyl-L-carnitine levels during apoptosis studies . This provides a specific, quantitative advantage over using a generic acylcarnitine internal standard, which would not account for analyte-specific recovery and matrix effects in cell culture experiments.

Apoptosis Biomarker IS
Data to verify
Exact chemical match for malonylcarnitine in cell culture metabolomics
Supports apoptosis pathway-response interpretation; reduces analytical variability.
Supplier application context; published validation not yet identified.
Cancer Biomarker Apoptosis Metabolomics

Malonyl-L-carnitine-d3 Trifluoroacetate Application Scenarios


Malonic Acidemia Newborn Screening Harmonization

In newborn screening programs, accurate and comparable quantification of malonylcarnitine (C3DC) in dried blood spots is essential for diagnosing malonic acidemia. The Chace et al. study demonstrates that using mismatched internal standards leads to a bimodal distribution of results across laboratories, hindering data harmonization . Employing Malonyl-L-carnitine-d3 Trifluoroacetate as the matched internal standard directly addresses this issue, enabling consistent and actionable quantitative data across different testing sites, as recommended by the study's authors for reporting pseudo-concentrations .

Retrospective Analysis of Stored Dried Blood Spots

For retrospective studies involving stored dried blood spots, the documented instability of malonylcarnitine is a major analytical challenge . Unlabeled analyte degrades to approximately 51% of its original concentration after extended storage. The use of Malonyl-L-carnitine-d3 Trifluoroacetate as an internal standard corrects for this degradation, as it co-degrades with the analyte. This allows researchers to accurately determine original malonylcarnitine concentrations in aged samples, a capability not possible with non-isotopic internal standards or those with different stability profiles .

High-Sensitivity Acylcarnitine LC-MS/MS Profiling

When developing robust, high-sensitivity LC-MS/MS methods for acylcarnitine panels, the choice of both the internal standard and its salt form is critical . Malonyl-L-carnitine-d3 Trifluoroacetate offers a distinct advantage over its chloride analog. The volatile trifluoroacetate counter-ion minimizes ion suppression in the ESI source, leading to cleaner mass spectra and improved signal-to-noise ratios compared to non-volatile chloride salts . This makes the TFA salt the preferred choice for achieving lower limits of quantification in complex biological matrices like serum and urine [3].

Apoptosis Metabolomics in Cancer Cells

In cancer research, malonyl-L-carnitine is a recognized biomarker for apoptosis . To quantitatively track changes in this metabolite during drug treatment or genetic perturbation, a precise and specific internal standard is required. Malonyl-L-carnitine-d3 Trifluoroacetate provides the exact chemical match needed to correct for sample preparation losses and matrix effects in cell lysates, ensuring that measured fluctuations accurately reflect biological processes rather than analytical variance . This specificity is lost when using a generic, mismatched acylcarnitine internal standard.

Application
Selection Property
Validation Focus
Newborn screening research biomarker quantification
Matched co-eluting ISTD
Inter-laboratory harmonization review
Retrospective DBS biomarker analysis
Co-degradation with analyte
Pre-analytical stability correction
High-sensitivity acylcarnitine LC-MS/MS profiling
Volatile TFA counter-ion
Ion suppression minimization review
Apoptosis biomarker quantification in cancer cells
Exact analyte-specific internal standard
Biological vs analytical variability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malonyl-L-carnitine-d3 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.